molecular formula C21H21NO5 B340274 Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B340274
M. Wt: 367.4 g/mol
InChI Key: NIYWJDNTFNWASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure with an ethoxyphenyl group and an isoindolinecarboxylate moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical properties and applications but differ in their specific structures and uses, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

butyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H21NO5/c1-3-5-12-27-21(25)14-6-11-17-18(13-14)20(24)22(19(17)23)15-7-9-16(10-8-15)26-4-2/h6-11,13H,3-5,12H2,1-2H3

InChI Key

NIYWJDNTFNWASI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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